4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Description
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS: 913835-97-9) is a boronic acid derivative featuring a sulfamoyl group substituted with a butyl and 4-methoxybenzyl moiety. Its molecular formula is C₁₈H₂₄BNO₅S, with a molecular weight of 377.26 g/mol, and a purity typically exceeding 97% . This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Chan–Lam couplings, where boronic acids act as key intermediates. The presence of the sulfamoyl group enhances its reactivity and stability under catalytic conditions, making it valuable in pharmaceutical and materials research .
Properties
IUPAC Name |
[4-[butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO5S/c1-3-4-13-20(14-15-5-9-17(25-2)10-6-15)26(23,24)18-11-7-16(8-12-18)19(21)22/h5-12,21-22H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODHNOCSWOOPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CCCC)CC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661240 | |
| Record name | (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-97-9 | |
| Record name | B-[4-[[Butyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The phenylboronic acid core can be synthesized using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the phenylboronic acid with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Substitution with Butyl and 4-Methoxybenzyl Groups: The final step involves the substitution of the sulfonamide nitrogen with butyl and 4-methoxybenzyl groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including 4-(N-butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, have been studied for their potential as anticancer agents. The compound's ability to inhibit proteasome activity is of particular interest. Proteasome inhibitors are known to induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity. For instance, this compound may inhibit serine proteases, which are involved in various physiological processes and pathological conditions .
Bioconjugation and Drug Delivery
Targeted Drug Delivery
The unique reactivity of boronic acids allows them to be used in targeted drug delivery systems. They can selectively bind to diols present on the surface of cells or biomolecules, facilitating the delivery of therapeutic agents directly to target sites. This specificity can enhance the efficacy and reduce the side effects of drugs .
Biomolecular Labeling
Boronic acids can also be utilized for labeling biomolecules. Their ability to form stable complexes with carbohydrates makes them useful in developing biosensors that detect specific biomolecules in complex biological samples. This application is particularly relevant in diagnostics and therapeutic monitoring .
Materials Science
Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing functional polymers. These polymers can exhibit unique properties such as pH sensitivity or selective binding capabilities, making them suitable for applications in drug delivery systems and smart materials .
Nanomaterials Development
The compound's boron content allows it to be incorporated into nanomaterials, which can be used in various applications including catalysis and environmental remediation. Boron-containing nanomaterials have shown enhanced stability and reactivity compared to their non-boron counterparts .
Case Studies
Mechanism of Action
The mechanism of action of 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on enzymes or other biological targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural and Functional Differences
Substituent Effects: The butyl group in the target compound provides moderate steric bulk, balancing reactivity and stability in cross-coupling reactions. Morpholinosulfonyl derivatives (C₁₀H₁₄BNO₅S) exhibit higher solubility due to the polar morpholine ring, with a topological polar surface area (TPSA) of 89.6 Ų compared to the target compound's 85.7 Ų .
Reactivity in Chan–Lam Coupling: In Chan–Lam reactions, the target compound shows superior reactivity (up to 91% yield under optimized conditions) compared to simpler sulfamides like N-benzyl-N-methylsulfamide (28% yield) . The ethyl-substituted analog (C₁₆H₂₀BNO₅S) demonstrates faster reaction kinetics due to reduced steric hindrance but lower thermal stability .
Biological Activity: The morpholino derivative (C₁₀H₁₄BNO₅S) shows moderate blood-brain barrier (BBB) permeability (predicted), making it a candidate for CNS-targeted drug development . Dimethylamino-substituted boronic acids (C₈H₁₂BNO₂) are preferred in fluorescent probes due to their electron-donating groups enhancing emission properties .
Biological Activity
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS Number: 913835-97-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. Its molecular formula is C18H24BNO5S, with a molecular weight of approximately 377.3 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic use.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and proteins involved in cellular processes. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of enzymes such as proteases and phosphatases. This compound may exhibit similar behavior, potentially modulating the activity of specific targets involved in cancer progression and bacterial resistance.
Anticancer Activity
Recent studies have indicated that boronic acid derivatives can serve as effective agents in cancer therapy by inhibiting the activity of proteasomes and other key enzymes involved in tumor growth. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Study: Antitumor Efficacy
A study demonstrated that a related boronic acid derivative exhibited significant antitumor activity against several cancer cell lines, including breast and prostate cancer cells. The compound was found to induce G1 phase arrest and promote apoptosis via the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Caspase activation |
| PC-3 (Prostate) | 7.8 | Cell cycle arrest |
| HCT116 (Colon) | 4.5 | Inhibition of proteasome activity |
Antibacterial Activity
Boronic acids have also been recognized for their antibacterial properties, particularly against resistant strains of bacteria. The mode of action typically involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
Research Findings
In vitro studies have shown that this compound can effectively inhibit the activity of various β-lactamases, enhancing the efficacy of co-administered antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 2 µg/mL | Significant inhibition |
| Klebsiella pneumoniae | 1 µg/mL | Enhanced susceptibility to ampicillin |
| Staphylococcus aureus | 4 µg/mL | Moderate inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, and how can intermediates be characterized?
- Methodology : The compound's synthesis likely involves sequential functionalization of the phenylboronic acid core. Key steps include:
Sulfamoylation : Introduce the sulfamoyl group via reaction of phenylboronic acid with sulfamoyl chloride derivatives under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .
N-Alkylation : Attach the butyl and 4-methoxybenzyl groups using alkyl halides or Mitsunobu conditions. For example, coupling 4-methoxybenzyl bromide with the sulfamoyl intermediate in the presence of NaH .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water).
- Characterization : Confirm intermediates via / NMR (e.g., sulfamoyl protons at δ 3.1–3.5 ppm, boronic acid peaks at δ 7.5–8.0 ppm) and HPLC-MS (to verify molecular ion peaks) .
Q. How can the solubility and stability of this compound be optimized for aqueous-phase reactions?
- Methodology :
- Solubility : Test co-solvents (e.g., DMSO-water mixtures) or employ boronic acid protecting groups (e.g., pinacol ester formation) to enhance aqueous compatibility .
- Stability : Monitor pH-dependent decomposition via UV-Vis spectroscopy. Boronic acids are stable at neutral pH but hydrolyze under strongly acidic/basic conditions. Use buffered solutions (pH 6–8) for long-term storage .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and binding energies between the boronic acid and palladium catalysts. Focus on steric effects from the N-butyl and 4-methoxybenzyl groups .
- Reaction Pathway Screening : Apply ICReDD’s quantum chemical reaction path search tools to predict optimal conditions (e.g., ligand selection, solvent polarity) .
- Validation : Compare computational predictions with experimental yields using aryl halides (e.g., 4-bromotoluene) under varying Pd catalysts (e.g., Pd(PPh)) .
Q. How can conflicting NMR data for sulfamoyl-containing phenylboronic acids be resolved?
- Methodology :
- Dynamic Effects : Perform variable-temperature NMR to detect restricted rotation in the sulfamoyl group (e.g., coalescence of N-methyl proton signals at elevated temperatures) .
- Isotopic Labeling : Synthesize -labeled analogs to simplify splitting patterns in - HSQC experiments .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry and rule out tautomeric forms .
Q. What strategies mitigate boronic acid self-condensation during catalytic applications?
- Methodology :
- Protecting Groups : Convert the boronic acid to a trifluoroborate salt (KHF treatment) to suppress protodeboronation .
- Additives : Include Lewis bases (e.g., pyridine) or azeotropic drying agents (molecular sieves) to reduce water content in reaction mixtures .
- Kinetic Control : Optimize reaction temperature (e.g., <50°C) and catalyst loading (e.g., 1–5 mol% Pd) to favor cross-coupling over homocoupling .
Methodological Considerations
Q. How can the compound’s affinity for biological targets (e.g., proteases) be assayed given its boronic acid moiety?
- Methodology :
- Fluorescence Quenching Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics. Boronic acids often form reversible complexes with serine proteases .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics by titrating the compound into enzyme solutions (e.g., trypsin) .
- X-ray Co-crystallization : Determine binding modes in enzyme active sites (e.g., PDB deposition for structure-based drug design) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for sulfamoyl phenylboronic acids?
- Methodology :
- Purity Assessment : Verify compound purity via elemental analysis (C, H, N, S) and DSC (Differential Scanning Calorimetry) to detect polymorphic forms .
- Interlaboratory Comparison : Cross-reference data with independent studies (e.g., CAS 380430-57-9 in reports a mp of 210–212°C, which may differ due to solvate formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
